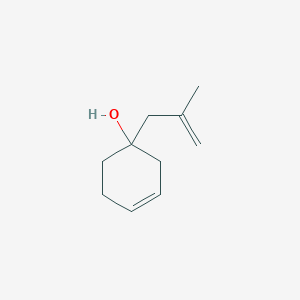

1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol

Description

Properties

CAS No. |

552283-63-3 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

1-(2-methylprop-2-enyl)cyclohex-3-en-1-ol |

InChI |

InChI=1S/C10H16O/c1-9(2)8-10(11)6-4-3-5-7-10/h3-4,11H,1,5-8H2,2H3 |

InChI Key |

YTCAGHFIXVRLTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC1(CCC=CC1)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol

Key Synthetic Routes

Allylation of Cyclohexenone Derivatives

One common approach uses the allylation of cyclohex-3-en-1-one or related cyclohexanone derivatives to install the allylic alcohol moiety. This can be achieved by:

- Barbier-type allylation using CpTiCl2 generated in situ from CpTiCl3 and manganese, which reacts with aldehydes or ketones to afford homoallylic alcohols with good yields and stereocontrol. This method is effective for allylation and propargylation of α,β-unsaturated ketones, including cyclohexenones, to yield cyclohexenols with allylic substituents.

| Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|

| CpTiCl3, Mn, THF, aldehyde | Homoallylic alcohols via Barbier allylation | 60-85 | Good stereoselectivity |

| Stoichiometric CpTiCl2 | Improved yield for sterically hindered substrates | Up to 85 | Required for trisubstituted double bonds |

This method can be adapted to introduce the 2-methylprop-2-en-1-yl group by using appropriate allyl halide or allylmetal reagents.

Organometallic Addition to Cyclohexenones

Organomagnesium (Grignard) or organolithium reagents derived from 2-methylprop-2-en-1-yl halides can be added to cyclohex-3-en-1-one to form the corresponding allylic alcohol:

- Preparation of the organometallic reagent from 2-methylprop-2-en-1-yl bromide or iodide.

- Nucleophilic addition to cyclohexenone under controlled temperature.

- Workup to isolate the allylic alcohol.

This approach is classical and allows for direct installation of the side chain with control over the stereochemistry of the resulting alcohol.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings have been used to install alkenyl substituents on cyclohexenyl systems:

- Preparation of cyclohexenol derivatives bearing halide substituents.

- Coupling with vinylboronic acids or vinyl stannanes that contain the 2-methylprop-2-en-1-yl moiety.

- Subsequent deprotection or functional group manipulation to yield the target compound.

For example, Pd(PPh3)4 catalyzed coupling of triflates with TMS-acetylene derivatives has been demonstrated in related systems, providing a route to functionalized cyclohexenols.

Representative Experimental Procedure

A detailed synthetic example adapted from recent literature involves:

- Starting from (E)-3-iodo-2-methylprop-2-en-1-ol, protection with tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous DMF using imidazole as base.

- Generation of an organometallic intermediate by reaction with tert-butyllithium or butyllithium at low temperature.

- Addition to a cyclohexenone derivative to form the allylic alcohol.

- Oxidation and purification steps including flash chromatography to isolate the product as a colorless oil with high yield (up to 98%).

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Barbier-type allylation | CpTiCl3, Mn, THF, aldehyde | Mild, good stereoselectivity | Sensitive to steric hindrance | 60-85 |

| Organometallic addition | 2-methylprop-2-en-1-yl halide, Mg/Li, cyclohexenone | Direct installation, versatile | Requires preparation of organometallic | 70-90 |

| Pd-catalyzed cross-coupling | Pd(PPh3)4, vinylboronic acid/triflate, base | High functional group tolerance | Multi-step, requires halide precursor | 75-90 |

| Protection/deprotection steps | TBDMSCl, imidazole, anhydrous solvents | Improves stability and selectivity | Additional steps increase complexity | 85-98 |

Mechanistic Insights and Considerations

- The allylation step typically proceeds via nucleophilic attack of the allylmetal species on the carbonyl carbon of cyclohexenone, followed by protonation to yield the allylic alcohol.

- Stereochemical control is influenced by the choice of reagents, temperature, and protecting groups.

- Protection of hydroxyl groups (e.g., with TBDMS) is crucial during multi-step synthesis to prevent side reactions.

- Pd-catalyzed couplings require careful control of reaction conditions to avoid isomerization or side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.

Major Products Formed

Oxidation: Formation of cyclohex-3-en-1-one or cyclohex-3-en-1-al.

Reduction: Formation of 1-(2-Methylprop-2-en-1-yl)cyclohexane.

Substitution: Formation of 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-chloride or 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-bromide.

Scientific Research Applications

1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Key Observations :

- The isoprenyl group in the target compound introduces higher steric bulk and unsaturation compared to isopropyl or hydroxypropyl substituents.

- β-Bisabolol has a longer terpene-derived chain, enhancing lipophilicity and bioactivity .

Physicochemical Properties Comparison

Notes:

- The isoprenyl group increases hydrophobicity compared to hydroxypropyl analogs.

- β-Bisabolol’s higher molecular weight correlates with its use in lipid-based formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.